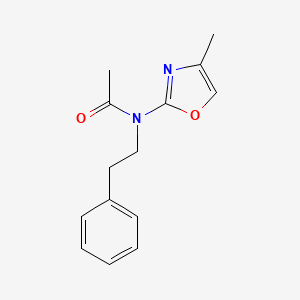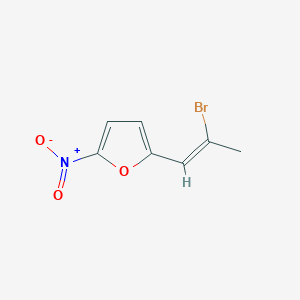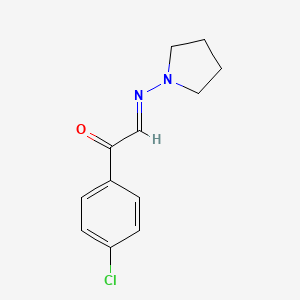
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of styrene followed by a coupling reaction with quinoline-5,8-dicarboxylic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
化学反应分析
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the styryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), which plays a role in the demethylation of lysine 27 on histone H3 (H3K27). This interaction affects gene expression and can alter cellular memory and reprogram cellular fate . The compound’s effects are mediated through its binding to the active site of JMJD3, inhibiting its enzymatic activity .
相似化合物的比较
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid can be compared with other quinoline derivatives such as:
3-(2,4-Dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid: This compound also shows inhibitory activity against JMJD3 but with different selectivity and potency.
2-Arylquinoline derivatives: These compounds exhibit selectivity in binding to estrogen receptors and have different biological activities compared to this compound.
The uniqueness of this compound lies in its specific structure, which confers distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C19H12BrNO4 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC 名称 |
2-[(E)-2-(3-bromophenyl)ethenyl]quinoline-5,8-dicarboxylic acid |
InChI |
InChI=1S/C19H12BrNO4/c20-12-3-1-2-11(10-12)4-5-13-6-7-14-15(18(22)23)8-9-16(19(24)25)17(14)21-13/h1-10H,(H,22,23)(H,24,25)/b5-4+ |
InChI 键 |
RZMSRIDFVLSIFD-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)Br)C=CC2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


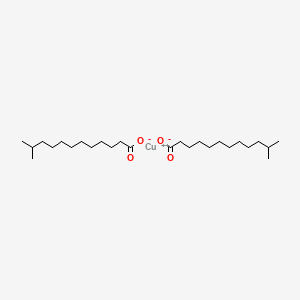
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)



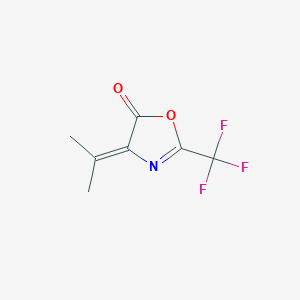

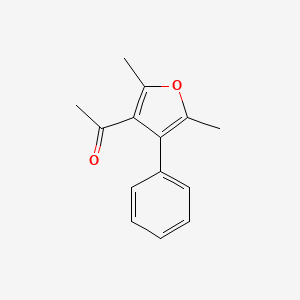
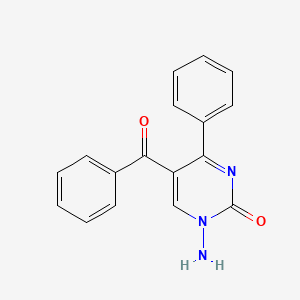
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
